An In-depth Technical Guide to the Chemical Properties of Diphenylacetic Anhydride
An In-depth Technical Guide to the Chemical Properties of Diphenylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of diphenylacetic anhydride. It includes quantitative physical and spectroscopic data, detailed descriptions of its reactivity, and experimental protocols for its synthesis and key reactions.
Core Chemical and Physical Properties
Diphenylacetic anhydride ((2,2-diphenylacetyl) 2,2-diphenylacetate) is a carboxylic acid anhydride. It serves as a reactive intermediate in organic synthesis, particularly in the preparation of derivatives of diphenylacetic acid, which is a precursor to various pharmaceuticals.
Quantitative Data Summary
The physical and chemical properties of diphenylacetic anhydride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₂O₃ | [1][2][3] |
| Molecular Weight | 406.47 g/mol | [1][4] |
| CAS Number | 1760-46-9 | [1][2] |
| Appearance | Colorless, oily liquid | [5] |
| Melting Point | 98.0 °C | [1] |
| Boiling Point | 556.7 °C at 760 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
| Flash Point | 268.4 °C | [1] |
| Refractive Index | 1.615 | [1] |
| Solubility | Soluble in organic solvents. | [5] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| LogP (XLogP3) | 5.7 | [1] |
Spectroscopic Characteristics
| Spectroscopy | Characteristic Features | Source(s) |
| Infrared (IR) | Two distinct C=O stretching bands are observed. One strong band appears around 1820 cm⁻¹ (asymmetric stretch) and another around 1750-1760 cm⁻¹ (symmetric stretch). Additional C-O stretching bands appear in the 1000-1300 cm⁻¹ region. | [6][7] |
| ¹H NMR | Protons on the alpha-carbon (adjacent to the carbonyl group) typically show a resonance at ~2.0-2.5 ppm. For diphenylacetic anhydride, the methine proton (-CH) would be expected in this region. | |
| ¹³C NMR | The carbonyl carbon (C=O) of anhydrides typically appears in the range of 160-180 ppm. | |
| Mass Spectrometry | A prominent fragmentation pattern for acid anhydrides is the formation of an acylium ion (R-CO⁺) through cleavage of the C-O-C bond. | [7] |
Chemical Reactivity and Stability
Reactivity
Diphenylacetic anhydride's reactivity is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. It is more reactive than corresponding esters and amides but less reactive than acid chlorides.[8]
-
Hydrolysis : Diphenylacetic anhydride reacts with water to form two equivalents of diphenylacetic acid.[9] This reaction can occur without a catalyst, often facilitated by mild heating.[10][11] The hydrolysis proceeds via nucleophilic attack of water on one of the carbonyl carbons.[11]
-
Reaction with Amines : It readily reacts with ammonia, primary amines, and secondary amines to form the corresponding N-substituted diphenylacetamide and a molecule of diphenylacetic acid.[12][13] The diphenylacetic acid byproduct will then react with the excess amine to form an ammonium carboxylate salt.[13] This is a common method for amide bond formation.[14]
-
Reaction with Alcohols : In a similar fashion to hydrolysis, diphenylacetic anhydride reacts with alcohols to yield an ester (an alkyl diphenylacetate) and one equivalent of diphenylacetic acid.
-
Reaction with Alkali Metals : It reacts with alkali metals to form the corresponding diphenylacetate salt.[5]
Stability and Safety
-
Stability : The compound is chemically stable under standard ambient conditions.
-
Hazards : It is classified as causing skin irritation.[1] On intense heating, it can form explosive mixtures with air, and a dust explosion potential may be assumed if the compound is finely distributed and whirled up.
-
Handling : Standard laboratory precautions should be observed, including wearing protective gloves and eye protection.[15][16] It should be handled in a well-ventilated area to avoid inhalation of any dusts.[17]
Experimental Protocols & Methodologies
Synthesis of Diphenylacetic Acid (Precursor)
A common and effective method for synthesizing the precursor, diphenylacetic acid, is through the reduction of benzilic acid.
Methodology: Reduction of Benzilic Acid [18][19]
-
Reaction Setup : In a 1-liter round-bottom flask, combine glacial acetic acid (250 mL), red phosphorus (15 g), and iodine (5 g). Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Addition of Reactants : Add water (5 mL) and benzilic acid (100 g, 0.44 mole) to the flask.
-
Reflux : Attach a reflux condenser and boil the mixture continuously for a minimum of 2.5 hours.
-
Filtration : While still hot, filter the mixture with suction to remove the excess red phosphorus.
-
Precipitation : Slowly pour the hot filtrate into a cold, well-stirred solution of sodium bisulfite (20-25 g) in 1 liter of water. This step removes excess iodine and precipitates the diphenylacetic acid.
-
Isolation and Purification : Filter the precipitated product with suction, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from alcohol.[19]
General Protocol for Synthesis of Diphenylacetic Anhydride
Diphenylacetic anhydride can be synthesized from its corresponding carboxylic acid using a dehydrating agent or by reacting the acyl chloride with the sodium salt of the acid. A modern, high-yield method involves activation with oxalyl chloride catalyzed by triphenylphosphine oxide (TPPO).[20]
Methodology: TPPO-Catalyzed Dehydration [20]
-
Catalyst Activation : To a flask containing acetonitrile (5 mL), add triphenylphosphine oxide (1 equiv) and slowly add oxalyl chloride (1.3 equiv) dropwise under magnetic stirring. The reaction is vigorous and releases gas.
-
Acid Addition : After the initial reaction subsides (approx. 10 minutes), add diphenylacetic acid (2 equiv) to the mixture.
-
Reaction : Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Workup : Upon completion, perform an aqueous workup. To minimize hydrolysis of the product, the workup should be performed quickly and at a low temperature.[21]
-
Isolation : Extract the product with an appropriate organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude diphenylacetic anhydride. Further purification can be achieved via recrystallization or chromatography.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis and reaction pathways involving diphenylacetic anhydride.
Caption: Synthesis of Diphenylacetic Anhydride from Benzilic Acid.
Caption: Key reactions of Diphenylacetic Anhydride.
Caption: Workflow for synthesis and purification.
References
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- 2. Diphenylacetic anhydride [sigmaaldrich.com]
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- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Diphenylacetic Anhydride | 1760-46-9 | BAA76046 [biosynth.com]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 15. fishersci.com [fishersci.com]
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- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
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- 20. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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